

Application of Riluzole-13C,15N2 in Pharmacokinetic Studies of Riluzole

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Compound of Interest

Compound Name: Riluzole-13C,15N2

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This document provides detailed application notes and protocols for the use of the stable isotope-labeled compound **Riluzole-13C,15N2** in the pharmacokinetic analysis of Riluzole. The use of isotopically labeled internal standards is a robust method in quantitative bioanalysis, offering high precision and accuracy by minimizing variations in sample preparation and instrument response.

Introduction

Riluzole is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS). Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing therapeutic regimens. Stable isotope-labeled drugs, such as **Riluzole-13C,15N2**, serve as ideal internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of the unlabeled drug in biological matrices.[1][2] This application note outlines the methodology for utilizing **Riluzole-13C,15N2** in pharmacokinetic studies of Riluzole.

Stable isotope labeling is a technique where non-radioactive isotopes, such as carbon-13 and nitrogen-15, are incorporated into a molecule.[3] These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, allowing them to be distinguished by mass spectrometry.[3] This technique is highly sensitive and allows for precise tracking of molecules through biochemical pathways.[3]

Pharmacokinetic Profile of Riluzole

Riluzole is well-absorbed orally, with approximately 90% of the dose being absorbed.[4] However, it undergoes extensive first-pass metabolism in the liver, resulting in an absolute bioavailability of about 60%.[4][5] The metabolism of Riluzole is primarily mediated by cytochrome P450 1A2 (CYP1A2) through hydroxylation, followed by glucuronidation.[4][6][7] There is significant inter-individual variability in Riluzole clearance, which is influenced by factors such as gender and smoking status.[8]

Experimental Protocols

Bioanalytical Method using LC-MS/MS

A sensitive and selective LC-MS/MS method is the standard for the quantification of Riluzole in biological samples like human plasma. The use of **Riluzole-13C,15N2** as an internal standard is critical for accurate quantification.[9][10][11]

1. Sample Preparation (Protein Precipitation)

This protocol is a common and efficient method for extracting Riluzole from plasma samples.
[12]

- Pipette 100 µL of human plasma into a clean microcentrifuge tube.
- Add 20 µL of the internal standard working solution (**Riluzole-13C,15N2** in a suitable solvent like methanol).
- Add 1.0 mL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge the tubes at 4000 rpm for 15 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 250 µL of the mobile phase.

- Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

The following are typical chromatographic conditions for the separation of Riluzole and its internal standard.

Parameter	Value
Column	C18 column (e.g., 100 mm x 4.6 mm, 5 µm)[13]
Mobile Phase	0.1% Formic acid in water and Acetonitrile (e.g., 30:70 v/v)[14]
Flow Rate	0.9 mL/min[13][14]
Column Temperature	Ambient or controlled (e.g., 40°C)
Injection Volume	20 µL

3. Mass Spectrometry Conditions

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

Parameter	Riluzole	Riluzole-13C,15N2
Ionization Mode	Electrospray Ionization (ESI), Positive	Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)	235.0[13][14]	238.0 (approx.)
Product Ion (m/z)	165.9[13][14]	168.9 (approx.)
Dwell Time	200 ms[13][15]	200 ms

Note: The exact m/z values for **Riluzole-13C,15N2** will depend on the specific labeling pattern. The values provided are illustrative.

Data Presentation

Table 1: Pharmacokinetic Parameters of Riluzole in Healthy Subjects

The following table summarizes key pharmacokinetic parameters of Riluzole following a single oral dose of 50 mg.

Parameter	Mean Value	Standard Deviation (SD) or Coefficient of Variation (CV)
Cmax (ng/mL)	173	± 72 (SD)[4]
Tmax (min)	60 - 90	-[4]
AUC (Area Under the Curve)	Varies significantly	High inter-individual variability[8]
Absolute Bioavailability	~60%	CV = 30%[6]
Protein Binding	96%	-[6]
Clearance	51.4 L/hr (for a nonsmoking male)	Inter-individual variability: 51.4%[8]

Data compiled from multiple sources. Values can vary based on the study population and conditions.

Table 2: LC-MS/MS Method Validation Parameters

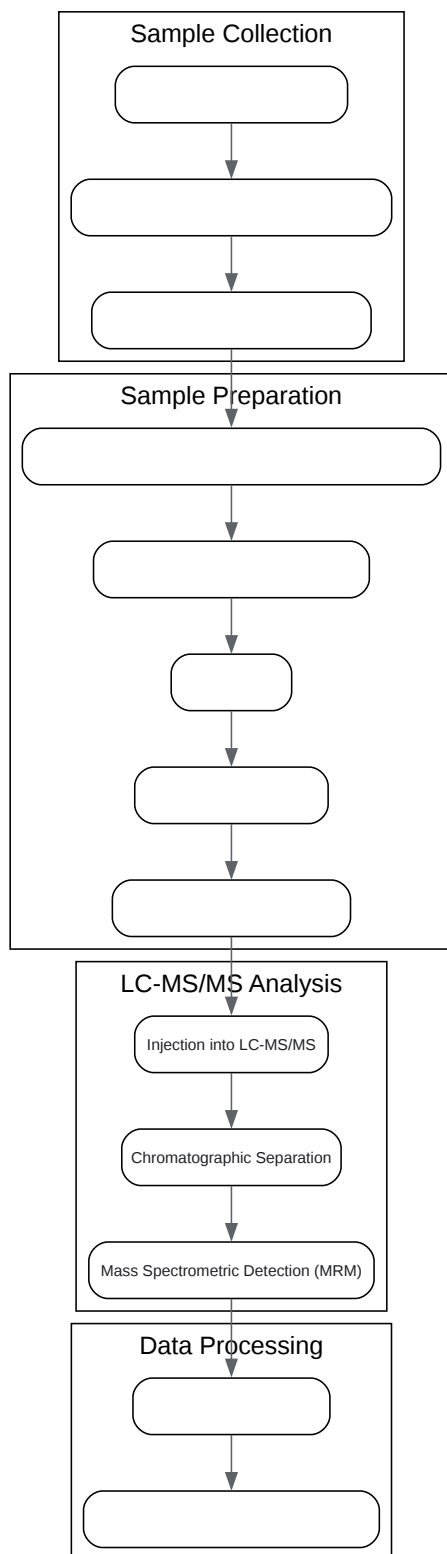
A summary of typical validation parameters for a bioanalytical method for Riluzole.

Parameter	Typical Range/Value
Linearity Range	0.10 - 500 ng/mL[14] or 0.5 - 300 ng/mL[13]
Lower Limit of Quantification (LLOQ)	0.5 ng/mL[9][13]
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Intra-day Accuracy (%Bias)	± 15%
Inter-day Accuracy (%Bias)	± 15%
Extraction Recovery	> 80%

Visualizations

Experimental Workflow for Riluzole Pharmacokinetic Analysis

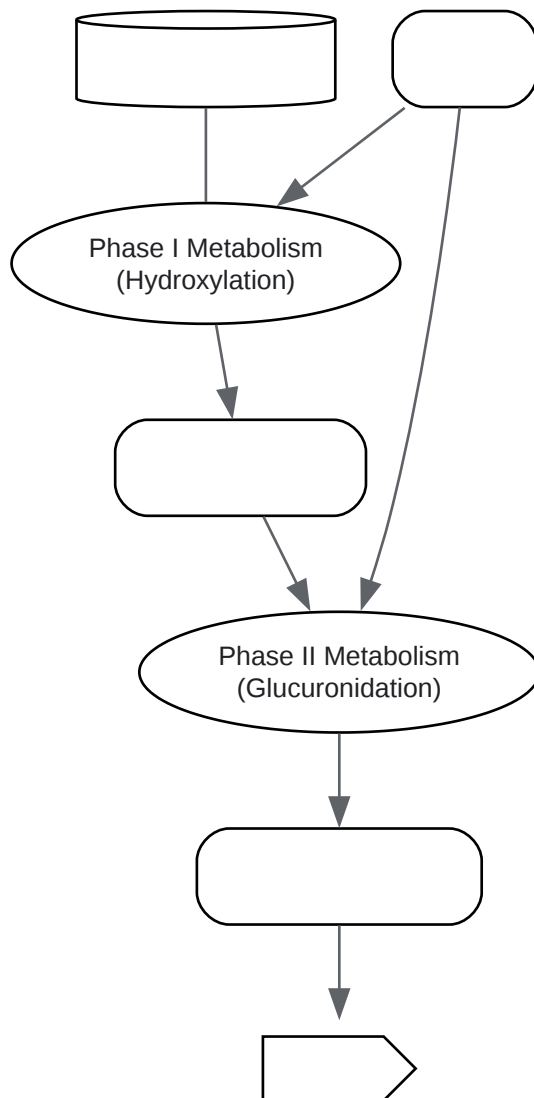
Workflow for Riluzole PK Analysis

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Caption: Workflow for Riluzole Pharmacokinetic Analysis using LC-MS/MS.

Riluzole Metabolism Signaling Pathway

Simplified Riluzole Metabolism Pathway



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